molecular formula C7Cl2F3NO3 B3039494 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride CAS No. 111230-49-0

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Cat. No.: B3039494
CAS No.: 111230-49-0
M. Wt: 273.98 g/mol
InChI Key: VEGPNDIHYYZZMQ-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride is a chemical compound with the molecular formula C7Cl2F3NO3 and a molecular weight of 273.98 g/mol. This compound has garnered significant interest in scientific research due to its unique physical and chemical properties.

Preparation Methods

The synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride typically involves the chlorination of 2,4,5-trifluoro-6-nitrobenzoic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The reaction proceeds as follows:

    Starting Material: 2,4,5-trifluoro-6-nitrobenzoic acid.

    Chlorinating Agent: Thionyl chloride (SOCl2).

    Reaction Conditions: The reaction is typically conducted under reflux conditions to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include amines, alcohols, and thiols.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or using chemical reducing agents like tin(II) chloride (SnCl2).

    Oxidation Reactions: While the compound itself is not typically oxidized, it can act as an oxidizing agent in certain reactions.

Scientific Research Applications

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride can be compared with other similar compounds such as:

    2-Chloro-4-fluoro-5-nitrobenzoyl Chloride: Similar in structure but with different halogen substitutions, leading to variations in reactivity and applications.

    3-Chloro-2,4,5-trifluorobenzoyl Chloride:

The uniqueness of this compound lies in its combination of halogen and nitro substitutions, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl2F3NO3/c8-2-3(10)1(7(9)14)6(13(15)16)5(12)4(2)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGPNDIHYYZZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 25.6 g (100 mmol) of 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid in 75 ml of dichloromethane was added 14.0 g (110 mmol) of oxalyl chloride. This mixture was treated with four drops of dry N,N-dimethylformamide, and the rapidly bubbling solution was stirred overnight at room temperature. The mixture was concentrated to give 27.0 g of the title compound which was used without purification in the next step.
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14 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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